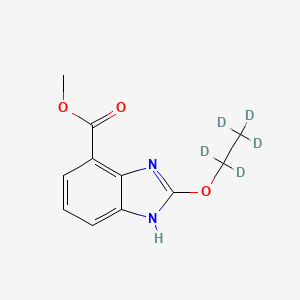
2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is a labeled intermediate used in the preparation of Candesartan, a medication for treating high blood pressure. The compound has a molecular formula of C11H7D5N2O3 and a molecular weight of 225.26 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
准备方法
The synthesis of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 involves the reaction of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester with deuterated reagents. The process typically includes several chemical steps to achieve the desired labeled compound .
化学反应分析
2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles
科学研究应用
2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is used in various scientific research applications, including:
作用机制
The mechanism of action of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is primarily related to its role as an intermediate in the synthesis of Candesartan. Candesartan works by blocking the angiotensin II receptor, which helps to relax blood vessels and lower blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance .
相似化合物的比较
2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is unique due to its deuterium labeling, which makes it useful for specific research applications. Similar compounds include:
2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester: The non-labeled version of the compound.
Methyl 2-Ethoxybenzimidazole-7-carboxylate: Another intermediate used in the synthesis of Candesartan.
1-(2’-Cyanobiphenyl-4-yl)methyl-2-ethoxy-1H-benzimidazole-7-methyl ester: A related compound with similar applications.
These compounds share similar chemical structures but differ in their specific applications and labeling.
生物活性
2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is a deuterated derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core, which is a bicyclic structure comprising a fused benzene and imidazole ring. The presence of ethoxy and carboxylic acid methyl ester groups contributes to its solubility and reactivity.
Biological Activities
Benzimidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds with substitutions at the 1-, 2-, or 5-positions on the benzimidazole nucleus have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative pathogens .
- Antiviral Activity : Benzimidazole derivatives are also reported to possess antiviral properties, acting against viruses such as HIV and herpes simplex virus by inhibiting viral replication .
- Anticancer Properties : Some studies indicate that these compounds may act as topoisomerase inhibitors, which are crucial in cancer therapy as they interfere with DNA replication in cancer cells .
- Anti-inflammatory Effects : Certain benzimidazole derivatives have been noted for their ability to reduce inflammation, potentially benefiting conditions like arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Microtubule Inhibition : Benzimidazoles are known to bind to tubulin, inhibiting microtubule polymerization. This action is critical in both antiparasitic and anticancer therapies.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
- Receptor Modulation : Some benzimidazole derivatives interact with various receptors, influencing cellular signaling pathways related to inflammation and cancer progression .
Research Findings
Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives, including this compound. Below are key findings from recent literature:
Case Studies
- Antimicrobial Evaluation : A study evaluated the efficacy of various substituted benzimidazoles against clinical isolates of bacteria. The results indicated that compounds with specific functional groups exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .
- Anticancer Activity : Research involving cell lines treated with benzimidazole derivatives showed significant reduction in cell viability, indicating potential as chemotherapeutic agents. The mechanisms were linked to apoptosis induction and cell cycle arrest .
属性
IUPAC Name |
methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-1H-benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(9(8)13-11)10(14)15-2/h4-6H,3H2,1-2H3,(H,12,13)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPLKVMMSFGZIR-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=C(C=CC=C2N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














